4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
Overview
Description
4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C10H10N2O3S and its molecular weight is 238.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many important physiological and pathological processes . Specifically, human carbonic anhydrase II is a known target for the treatment of glaucoma .
Mode of Action
This compound acts as an isoform-selective inhibitor of human carbonic anhydrase II . It binds to the enzyme and inhibits its activity, thereby affecting the balance of carbon dioxide and water in the body .
Result of Action
The inhibition of human carbonic anhydrase II by this compound leads to a decrease in intraocular pressure . This makes it a potential candidate for the treatment of glaucoma . Additionally, it has shown a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Biochemical Analysis
Biochemical Properties
4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide has been found to interact with several enzymes and proteins, playing a significant role in biochemical reactions . It exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . This interaction with human carbonic anhydrases, enzymes involved in many important physiological and pathological processes, is of particular interest .
Cellular Effects
In terms of cellular effects, this compound has been observed to influence cell function . It has a combined potentiated effect of the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant bacteria . This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an isoform-selective inhibitor of human carbonic anhydrase II, it exerts its effects at the molecular level .
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJABEHUCJHRDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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